Para vs. Meta Substitution: Divergent Primary Kinase Target Engagement
The para-diethylaminomethyl substitution on the aniline ring (this target compound) confers GSK-3β as the primary kinase target, consistent with the Tavares et al. SAR campaign that optimized this series for GSK-3 inhibition with selectivity over CDK-2 [1]. In contrast, the meta-substituted positional isomer GW780056X (CAS 1093294-48-4, N-[3-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-yl-2-pyrimidinamine) is characterized and commercially categorized as a CDK12 inhibitor, not a GSK-3 inhibitor . These two positional isomers, despite sharing an identical molecular formula (C21H23N7, MW 373.46 g/mol) and core scaffold, are directed toward entirely distinct kinase targets based solely on the aniline substitution position.
| Evidence Dimension | Primary annotated kinase target |
|---|---|
| Target Compound Data | GSK-3β inhibitor (para-substituted; Tavares et al. GSK-3 program) |
| Comparator Or Baseline | GW780056X: CDK12 inhibitor (meta-substituted; MedChemExpress HY-114567) |
| Quantified Difference | Qualitatively divergent primary target (GSK-3β vs. CDK12); no shared primary kinase target annotation |
| Conditions | Kinase inhibitor profiling across the N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine series |
Why This Matters
Procuring the meta isomer (GW780056X) for a GSK-3β-focused project would yield a CDK12-targeting tool; only the para-substituted compound aligns with the GSK-3β inhibitor literature and SAR developed in Tavares et al. (2004).
- [1] Tavares FX, Boucheron JA, Dickerson SH, Griffin RJ, Preugschat F, Thomson SA, Wang TY, Zhou HQ. N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as potent and selective inhibitors of glycogen synthase kinase 3 with good cellular efficacy. J Med Chem. 2004 Sep 9;47(19):4716-30. doi: 10.1021/jm040063i. PMID: 15341487. View Source
